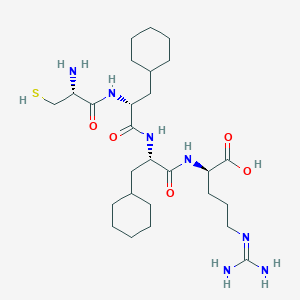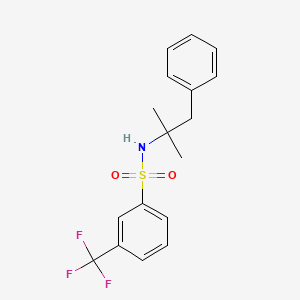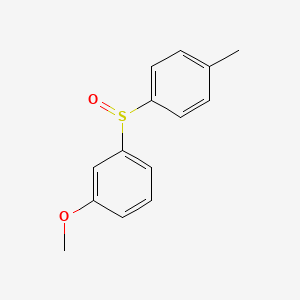
L-Cysteinyl-3-cyclohexyl-D-alanyl-3-cyclohexyl-L-alanyl-N~5~-(diaminomethylidene)-D-ornithine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Cysteinyl-3-cyclohexyl-D-alanyl-3-cyclohexyl-L-alanyl-N~5~-(diaminomethylidene)-D-ornithine is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This compound is notable for its complex structure, which includes multiple cyclohexyl groups and a diaminomethylidene moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinyl-3-cyclohexyl-D-alanyl-3-cyclohexyl-L-alanyl-N~5~-(diaminomethylidene)-D-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to activate carboxyl groups.
Deprotection Steps: Removing protecting groups from amino acids to allow for further coupling.
Cleavage from Resin: Using trifluoroacetic acid (TFA) to cleave the peptide from the resin and remove side-chain protecting groups.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale SPPS with automated peptide synthesizers. This allows for high-throughput synthesis and purification processes, ensuring consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The thiol group in the cysteine residue can undergo oxidation to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Disulfide Bonds: Formed from the oxidation of thiol groups.
Reduced Thiols: Resulting from the reduction of disulfide bonds.
Substituted Amino Acids: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its interactions with proteins and enzymes.
Medicine: Potential therapeutic applications due to its unique structure and bioactivity.
Industry: Used in the development of peptide-based materials and coatings.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Generally, peptides can:
Bind to Receptors: Interact with cell surface receptors to modulate signaling pathways.
Inhibit Enzymes: Act as competitive or non-competitive inhibitors of enzymes.
Form Complexes: Bind to other biomolecules to form stable complexes.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Cysteinyl-D-alanyl-L-alanyl-D-ornithine: Lacks the cyclohexyl groups and diaminomethylidene moiety.
L-Cysteinyl-3-cyclohexyl-D-alanyl-L-alanyl-D-ornithine: Similar but with fewer cyclohexyl groups.
Uniqueness
L-Cysteinyl-3-cyclohexyl-D-alanyl-3-cyclohexyl-L-alanyl-N~5~-(diaminomethylidene)-D-ornithine is unique due to its multiple cyclohexyl groups and the presence of a diaminomethylidene moiety, which may confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
849108-23-2 |
|---|---|
Formule moléculaire |
C27H49N7O5S |
Poids moléculaire |
583.8 g/mol |
Nom IUPAC |
(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-cyclohexylpropanoyl]amino]-3-cyclohexylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C27H49N7O5S/c28-19(16-40)23(35)33-21(14-17-8-3-1-4-9-17)25(37)34-22(15-18-10-5-2-6-11-18)24(36)32-20(26(38)39)12-7-13-31-27(29)30/h17-22,40H,1-16,28H2,(H,32,36)(H,33,35)(H,34,37)(H,38,39)(H4,29,30,31)/t19-,20+,21+,22-/m0/s1 |
Clé InChI |
PTRHSMFHVJJROP-CBPXPLCBSA-N |
SMILES isomérique |
C1CCC(CC1)C[C@@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H](CC2CCCCC2)NC(=O)[C@H](CS)N |
SMILES canonique |
C1CCC(CC1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC2CCCCC2)NC(=O)C(CS)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[3-(2,4,6-Trimethylphenyl)prop-2-yn-1-yl]oxy}acetic acid](/img/structure/B14191056.png)
![N-[3-(4-Chlorophenyl)-2-oxopropyl]acetamide](/img/structure/B14191057.png)




![3-(1-Methyl-1H-pyrazol-4-yl)-5-propyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14191082.png)
![1,6-Bis[4-(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone](/img/structure/B14191110.png)
![(2R)-2-[(2R)-2-(Methoxymethoxy)-2-phenylethyl]-1-methylpiperidine](/img/structure/B14191115.png)
![2-(Benzylsulfanyl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]propan-1-amine](/img/structure/B14191119.png)
![4-Methyl-N-[(1S,2R)-2-nitro-1-phenylpropyl]benzene-1-sulfonamide](/img/structure/B14191120.png)


![1-Benzyl-2-[(benzyloxy)methyl]benzene](/img/structure/B14191142.png)
